Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate
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Overview
Description
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate typically involves the esterification of 4-(1-Boc-3-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of esterification and purification through distillation or recrystallization would apply.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 4-(pyrrolidin-1-yl)benzoate
- Methyl 4-(1-pyrrolidinyl)benzoate
- Methyl 4-(1-pyrrolidinyl)benzoic acid
Comparison: Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions . This makes it a valuable intermediate in organic synthesis, offering greater control over reaction pathways compared to its unprotected counterparts .
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)12-5-7-13(8-6-12)15(19)21-4/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
FTEFPDHIOOQHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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